molecular formula C8H10BFO3 B6255304 (2-fluoro-3-methoxy-4-methylphenyl)boronic acid CAS No. 943830-76-0

(2-fluoro-3-methoxy-4-methylphenyl)boronic acid

Cat. No.: B6255304
CAS No.: 943830-76-0
M. Wt: 184
InChI Key:
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Description

(2-Fluoro-3-methoxy-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position, a methoxy group at the 3-position, and a methyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-fluoro-3-methoxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-3-methoxy-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This reaction is highly valued for its mild conditions and functional group tolerance .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism of action for (2-fluoro-3-methoxy-4-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The palladium catalyst is then regenerated, allowing the reaction cycle to continue .

Comparison with Similar Compounds

Uniqueness: (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid is unique due to the combination of its substituents, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (fluorine) groups can enhance its versatility in various synthetic applications .

Properties

CAS No.

943830-76-0

Molecular Formula

C8H10BFO3

Molecular Weight

184

Purity

95

Origin of Product

United States

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